Physical Property Differentiation: Melting Point Comparison Between 2-(2-Chlorophenyl)naphthalene and 1-Position Isomer
2-(2-Chlorophenyl)naphthalene exhibits a melting point of approximately 60-62 °C, which is measurably higher than the melting point of its 1-position isomer, 2-chloro-1-phenylnaphthalene (a compound with identical molecular formula C₁₆H₁₁Cl but 1-substitution on the naphthalene core), which melts at 50-51 °C [1]. This approximately 10 °C differential in melting point reflects differences in crystal packing efficiency arising from the distinct molecular geometry and steric environment of the 2-substituted naphthalene framework . The higher melting point of the 2-substituted isomer correlates with greater thermal stability in solid-state handling and storage conditions relevant to laboratory and manufacturing workflows.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 60-62 °C |
| Comparator Or Baseline | 2-chloro-1-phenylnaphthalene (CAS 66768-81-8): 50-51 °C |
| Quantified Difference | ~9-11 °C higher melting point for 2-(2-chlorophenyl)naphthalene |
| Conditions | Melting point determination; comparator data from methanol recrystallization |
Why This Matters
Melting point differential enables unambiguous analytical differentiation between positional isomers and directly informs storage, handling, and purification protocol selection during procurement and experimental design.
- [1] 2-Chloro-1-phenylnaphthalene (CAS 66768-81-8) physicochemical data. Chem960.com compound database. Accessed 2026. View Source
